molecular formula C9H10BrN3O B13086419 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13086419
M. Wt: 256.10 g/mol
InChI Key: BNMFBTAEQXJGCQ-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both furan and pyrazole rings. The presence of these rings makes it a compound of interest in various fields of chemical research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the bromination of furan followed by a series of cyclization and substitution reactions. One common method involves the use of 5-bromofuran-3-carbaldehyde as a starting material, which undergoes condensation with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of furan-3-carboxylic acid derivatives.

    Reduction: Formation of furan-3-methanol derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

  • 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
  • 3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione

Comparison: Compared to similar compounds, 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

1-[(5-bromofuran-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3O/c1-6-3-13(12-9(6)11)4-7-2-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12)

InChI Key

BNMFBTAEQXJGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=COC(=C2)Br

Origin of Product

United States

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